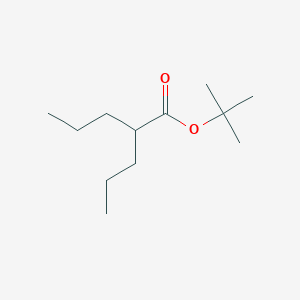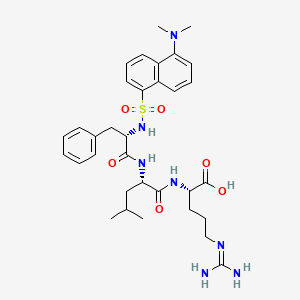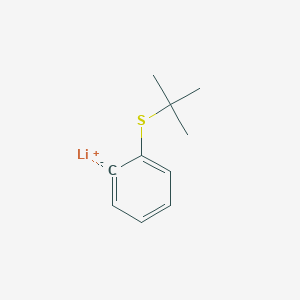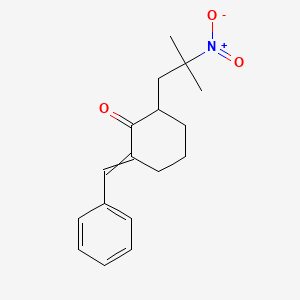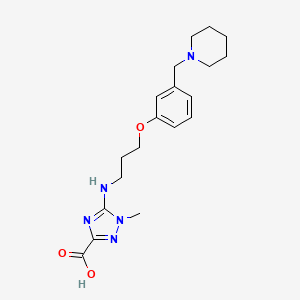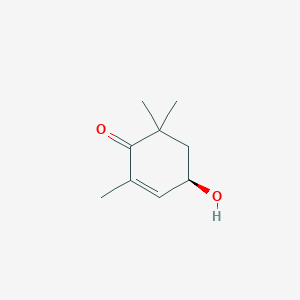
1-Fluorobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorobutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the first carbon of a butyl chain, with an amine group (-NH2) also attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromobutane with ammonia, followed by fluorination. The reaction conditions typically involve:
Nucleophilic Substitution: 1-bromobutane reacts with ammonia in an ethanol solvent at elevated temperatures to form butan-1-amine.
Fluorination: The resulting butan-1-amine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydrogen atom with a fluorine atom, yielding this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents.
Analyse Chemischer Reaktionen
1-Fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives like fluorinated ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like isocyanates or chloroformates under mild conditions.
Major Products:
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated ureas or carbamates
Wissenschaftliche Forschungsanwendungen
1-Fluorobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can modulate biological activity.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-fluorobutan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Fluorobutan-1-amine can be compared with other fluorinated amines such as:
- 1-Fluoropropan-1-amine
- 1-Fluoroethan-1-amine
- 1-Fluoropentan-1-amine
Uniqueness:
- Chain Length: The butyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
- Fluorine Position: The position of the fluorine atom at the first carbon can significantly affect the compound’s electronic properties and reactivity compared to other fluorinated amines .
Eigenschaften
CAS-Nummer |
80539-86-2 |
|---|---|
Molekularformel |
C4H10FN |
Molekulargewicht |
91.13 g/mol |
IUPAC-Name |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


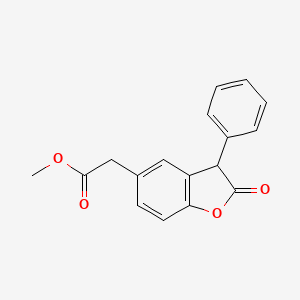
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)

